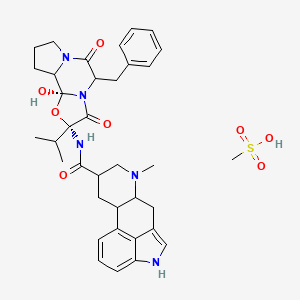
DHEC (mesylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroergocristine mesylate is a semi-synthetic ergot alkaloid derived from ergotamine. It is primarily used for the treatment of age-related cognitive impairment and cerebrovascular insufficiency. This compound is known for its ability to reduce the production of amyloid-β peptides, which are associated with Alzheimer’s disease .
Vorbereitungsmethoden
Dihydroergocristine mesylate is synthesized through the hydrogenation of ergocristine. The synthetic route involves dissolving dihydroergocristine in dry methanol under a nitrogen atmosphere, followed by the addition of methanesulfonic acid . Industrial production methods often involve the use of flash silica gel column and reverse-phase liquid chromatographies for purification .
Analyse Chemischer Reaktionen
Dihydroergocristine mesylate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert dihydroergocristine into its oxidized form.
Reduction: Hydrogenation is a common reduction reaction used to synthesize dihydroergocristine from ergocristine.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like methanesulfonic acid.
Common reagents and conditions used in these reactions include methanol, methanesulfonic acid, and nitrogen atmosphere. Major products formed from these reactions include dihydroergocristine and its mesylate salt .
Wissenschaftliche Forschungsanwendungen
Dihydroergocristine mesylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of dihydroergocristine mesylate involves its interaction with multiple molecular targets and pathways:
Serotonin Receptors: It acts as a noncompetitive antagonist at serotonin receptors.
Dopaminergic and Adrenergic Receptors: It exhibits partial agonist/antagonist activity at these receptors.
γ-Secretase Inhibition: In Alzheimer’s studies, dihydroergocristine mesylate acts as a direct inhibitor of γ-secretase, reducing the production of amyloid-β peptides.
Vergleich Mit ähnlichen Verbindungen
Dihydroergocristine mesylate is part of the ergoloid mesylate mixture, which includes other ergot alkaloids such as dihydroergocornine and dihydroergocryptine . Compared to these compounds, dihydroergocristine mesylate is unique in its ability to reduce amyloid-β production and its specific interactions with serotonin, dopaminergic, and adrenergic receptors .
Similar compounds include:
Dihydroergocornine: Used for similar therapeutic purposes but with different receptor interactions.
Dihydroergocryptine: Primarily used as an antiparkinson agent.
Dihydroergocristine mesylate stands out due to its specific mechanism of action and its potential therapeutic applications in Alzheimer’s disease .
Eigenschaften
Molekularformel |
C36H45N5O8S |
|---|---|
Molekulargewicht |
707.8 g/mol |
IUPAC-Name |
N-[(2S,4R)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23?,25?,27?,28?,29?,34-,35+;/m1./s1 |
InChI-Schlüssel |
SPXACGZWWVIDGR-IXLAJUGYSA-N |
Isomerische SMILES |
CC(C)[C@@]1(C(=O)N2C(C(=O)N3CCCC3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |
Kanonische SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


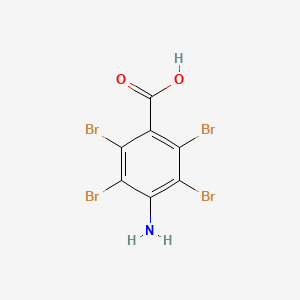
![tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14786976.png)
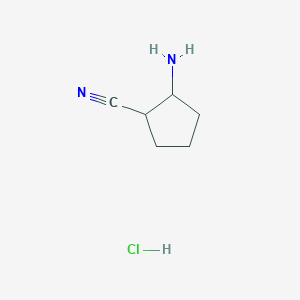
![(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B14786992.png)
![Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)

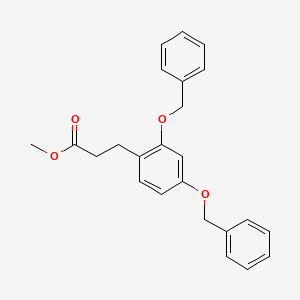
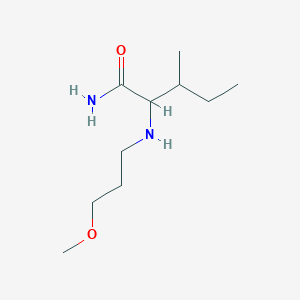
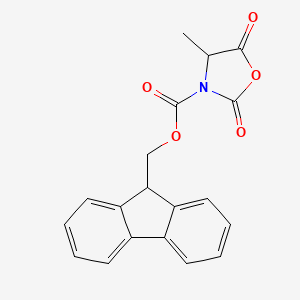
![6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B14787049.png)
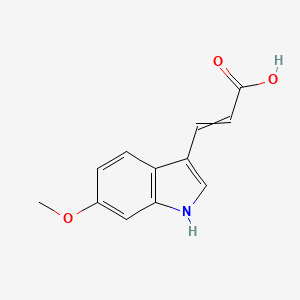
![13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14787062.png)
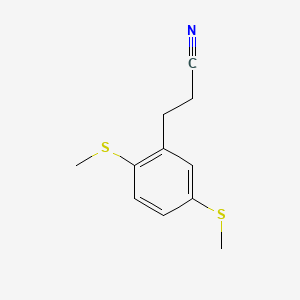
![1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene](/img/structure/B14787073.png)
